molecular formula C11H13NO3 B1452360 Methyl 4-acetamido-2-methylbenzoate CAS No. 91133-71-0

Methyl 4-acetamido-2-methylbenzoate

Cat. No.: B1452360
CAS No.: 91133-71-0
M. Wt: 207.23 g/mol
InChI Key: SXVFWPMLEPDWEP-UHFFFAOYSA-N
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Description

Methyl 4-acetamido-2-methylbenzoate is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzoic acid and is characterized by the presence of an acetamido group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-acetamido-2-methylbenzoate can be synthesized through several methods. One common approach involves the acylation of 4-amino-2-methylbenzoic acid with acetic anhydride, followed by esterification with methanol. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of more efficient and scalable processes. For example, the compound can be synthesized by reacting 4-amino-2-methylbenzoic acid with acetic anhydride in the presence of a base such as pyridine, followed by esterification with methanol using a strong acid catalyst like hydrochloric acid. This method allows for high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido or ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 4-acetamido-2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism by which methyl 4-acetamido-2-methylbenzoate exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory properties could be related to its interaction with signaling pathways involved in inflammation, such as the inhibition of cyclooxygenase enzymes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-acetamido-2-methoxybenzoate: This compound is similar in structure but contains a methoxy group instead of a methyl group.

    Methyl 4-acetamido-5-chloro-2-methoxybenzoate: This derivative includes a chlorine atom, which can significantly alter its chemical properties and biological activities.

Uniqueness

Methyl 4-acetamido-2-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methyl ester group makes it more lipophilic compared to similar compounds, potentially enhancing its ability to penetrate biological membranes.

Biological Activity

Methyl 4-acetamido-2-methylbenzoate, an organic compound with the molecular formula C₁₁H₁₃NO₃, is a derivative of benzoic acid. Its structure features an acetamido group and a methyl ester group, which contribute to its diverse biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, typically involving the acylation of 4-amino-2-methylbenzoic acid with acetic anhydride followed by esterification with methanol. The reaction conditions often require a catalyst such as sulfuric acid and are conducted under reflux to ensure complete conversion.

Summary of Synthesis Methods

Synthesis Method Reagents Conditions Yield
Acylation4-amino-2-methylbenzoic acid, acetic anhydrideReflux with sulfuric acidHigh
EsterificationMethanolAcidic conditionsHigh

Biological Activity

Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties. These activities are crucial for its potential applications in medicine and pharmacology.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial effects against various bacteria and fungi. The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes is believed to be responsible for this activity .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are attributed to its capacity to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. This mechanism suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound can be linked to its interactions with specific molecular targets within cells. Its lipophilic nature, due to the methyl ester group, enhances its ability to penetrate biological membranes, allowing it to exert its effects more effectively.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that this compound showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anti-inflammatory Effects : In vivo studies indicated that administration of this compound significantly reduced edema in rat models induced by carrageenan, highlighting its potential as an anti-inflammatory agent.
  • Comparative Studies : When compared to similar compounds like methyl 4-acetamido-2-methoxybenzoate, this compound exhibited superior antimicrobial activity due to its unique structural features that enhance membrane permeability .

Properties

IUPAC Name

methyl 4-acetamido-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7-6-9(12-8(2)13)4-5-10(7)11(14)15-3/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVFWPMLEPDWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695151
Record name Methyl 4-acetamido-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91133-71-0
Record name Methyl 4-(acetylamino)-2-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91133-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-acetamido-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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